![molecular formula C14H19F3N2O2 B2688702 1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one CAS No. 2094914-25-5](/img/structure/B2688702.png)
1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one is an organofluorine compound with the chemical formula CF₃C(O)CH₂C(O)CH₃ . It exists as a colorless liquid . Like other 1,3-diketones , it serves as a precursor to heterocycles, such as pyrazoles, and forms metal chelates .
Synthesis Analysis
This compound is synthesized by the condensation of esters of trifluoroacetic acid with acetone . The reaction involves the combination of trifluoroacetylacetone (TFAA) with acetone, resulting in the formation of the target compound.
Chemical Reactions Analysis
properties
IUPAC Name |
1-[1-(2,2,2-trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-2-11(20)18-8-9-19(12(21)14(15,16)17)13(10-18)6-4-3-5-7-13/h2H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMGTUIGGYTIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(C2(C1)CCCCC2)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.